molecular formula C13H17N B14137915 N-Cyclohex-2-en-1-yl-2-methyl-aniline

N-Cyclohex-2-en-1-yl-2-methyl-aniline

Cat. No.: B14137915
M. Wt: 187.28 g/mol
InChI Key: IHGYAEMYIAMANS-UHFFFAOYSA-N
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Description

N-Cyclohex-2-en-1-yl-2-methyl-aniline is an organic compound with the molecular formula C13H17N It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohex-2-en-1-yl-2-methyl-aniline typically involves the reaction of aniline with 3-bromocyclohexene. The process begins with the dropwise addition of 3-bromocyclohexene to aniline in a 1:4 molar ratio. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohex-2-en-1-yl-2-methyl-aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the cyclohexene ring or the aniline moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.

Scientific Research Applications

N-Cyclohex-2-en-1-yl-2-methyl-aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohex-2-en-1-yl-2-methyl-aniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohex-2-en-1-yl-2-methyl-aniline is unique due to its specific combination of a cyclohexene ring and aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-2-methylaniline

InChI

InChI=1S/C13H17N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h3,5-8,10,12,14H,2,4,9H2,1H3

InChI Key

IHGYAEMYIAMANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCCC=C2

Origin of Product

United States

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